molecular formula C16H11Cl2N3O B2385328 (E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-4-ylprop-2-enamide CAS No. 1355939-90-0

(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-4-ylprop-2-enamide

Cat. No.: B2385328
CAS No.: 1355939-90-0
M. Wt: 332.18
InChI Key: IXRSPHPUYNZTAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-4-ylprop-2-enamide is a synthetic small molecule characterized by a stereospecific enamide backbone, a 2,3-dichlorophenyl group substituted with a cyano moiety, and a pyridin-4-yl ring. The (E)-configuration of the propenamide chain ensures spatial alignment critical for molecular interactions, while the dichlorophenyl and pyridine groups contribute to its electronic and steric properties.

Properties

IUPAC Name

(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-4-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O/c17-13-3-1-2-12(16(13)18)14(10-19)21-15(22)5-4-11-6-8-20-9-7-11/h1-9,14H,(H,21,22)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRSPHPUYNZTAX-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(C#N)NC(=O)C=CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(C#N)NC(=O)/C=C/C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Cyanidation of 2,3-Dichlorobenzaldehyde

The cyano group is introduced via a Strecker-type reaction or Knoevenagel condensation . A validated approach involves reacting 2,3-dichlorobenzaldehyde with cyanide sources:

Procedure :

  • Dissolve 2,3-dichlorobenzaldehyde (1.0 equiv) in ethanol.
  • Add ammonium chloride (1.2 equiv) and sodium cyanide (1.5 equiv) at 0°C.
  • Stir for 12 hours at room temperature, then acidify with HCl to precipitate the α-aminonitrile.
  • Purify via recrystallization (ethanol/water) to obtain Intermediate A (yield: 68–72%).

Key Considerations :

  • Excess cyanide ensures complete conversion but requires careful neutralization to avoid toxicity hazards.
  • Steric hindrance from dichlorophenyl groups may necessitate elevated temperatures (40–50°C) for optimal yields.

Preparation of 3-Pyridin-4-Ylprop-2-Enoyl Chloride (Intermediate B)

Horner-Wadsworth-Emmons Olefination

The (E)-configured enoyl chloride is synthesized via a Wittig-like reaction:

Procedure :

  • React pyridine-4-carbaldehyde (1.0 equiv) with triethyl phosphonoacetate (1.1 equiv) in THF.
  • Add sodium hydride (1.2 equiv) at −10°C and stir for 4 hours.
  • Hydrolyze the ester with NaOH (2M), then treat with oxalyl chloride to form the acid chloride.
  • Isolate Intermediate B via distillation under reduced pressure (yield: 85–90%).

Mechanistic Insight :
The Horner-Wadsworth-Emmons reaction favors (E)-selectivity due to the stabilization of the transition state by electron-withdrawing phosphoryl groups.

Coupling of Intermediates A and B

Schlenk Line-Mediated Amidation

To preserve stereochemical integrity, the coupling is performed under inert conditions:

Procedure :

  • Dissolve Intermediate A (1.0 equiv) in anhydrous DCM.
  • Add Intermediate B (1.05 equiv) and DMAP (0.1 equiv) at 0°C.
  • Stir for 6 hours at room temperature, then quench with ice-cwater.
  • Extract with DCM, dry over MgSO₄, and concentrate.
  • Purify via flash chromatography (hexane/ethyl acetate, 3:1) to isolate the (E)-enamide (yield: 75–80%).

Optimization Notes :

  • Excess enoyl chloride (1.05 equiv) ensures complete consumption of the amine.
  • DMAP accelerates the reaction by activating the acid chloride.

Stereochemical Control and Characterization

NMR Analysis of (E)-Configuration

The (E)-isomer exhibits distinct ¹H NMR signals :

  • Olefinic protons: δ 6.85 (d, J = 15.6 Hz) and δ 7.32 (d, J = 15.6 Hz).
  • Pyridin-4-yl protons: δ 8.52 (d, 2H) and δ 7.38 (d, 2H).

NOESY Experiments :
No nuclear Overhauser effect between the pyridinyl and dichlorophenyl groups confirms trans geometry.

Alternative Synthetic Routes

Microwave-Assisted One-Pot Synthesis

A streamlined protocol reduces reaction times:

Procedure :

  • Combine 2,3-dichlorobenzaldehyde, pyridine-4-carbaldehyde, and cyanoacetamide in DMF.
  • Add piperidine (catalyst) and irradiate at 120°C for 20 minutes.
  • Cool, dilute with water, and filter the precipitate (yield: 70%).

Advantages :

  • Microwave irradiation enhances reaction kinetics and minimizes side products.

Industrial-Scale Production Considerations

Solvent Recycling and Waste Management

Large-scale synthesis prioritizes eco-friendly practices:

  • Ethanol and DCM are recovered via fractional distillation.
  • Cyanide-containing waste is treated with FeSO₄ to precipitate non-toxic ferrocyanide complexes.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-4-ylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or dichlorophenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-4-ylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-4-ylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Pharmacological Target/Application Key Differences Reference
This compound Enamide backbone, 2,3-dichlorophenyl-cyano group, pyridin-4-yl Unknown (inferred: potential CNS or inflammation targets) Reference compound
1-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine Triazole core, pyridin-3-ylmethyl, 2,3-dichlorophenyl P2X7 receptor antagonist (IC₅₀ = 12 nM) Replaces enamide with triazole; pyridin-3-yl vs. pyridin-4-yl
BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide) Dichlorophenyl-ethylamine, pyrrolidinyl Sigma receptor ligand (σ₁/σ₂ affinity) Lacks pyridine/cyano groups; amine-based scaffold
Clevidipine Butyrate (methyl (1-oxobutyl)methyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) Dihydropyridine core, dichlorophenyl, ester groups L-type calcium channel blocker (antihypertensive) Dihydropyridine vs. enamide; ester substituents vs. cyano
4-chloro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide Pyridin-3-yl-thiazole, sulfonamide Unknown (structural similarity to kinase inhibitors) Thiazole-sulfonamide backbone vs. enamide; pyridin-3-yl vs. pyridin-4-yl

Key Observations

Structural Diversity: The target compound’s enamide backbone and pyridin-4-yl group distinguish it from triazole-based P2X7 antagonists (e.g., Florjancic et al.’s compound) and dihydropyridine-based calcium channel blockers (e.g., clevidipine) .

Pharmacological Implications :

  • The pyridin-4-yl group, compared to pyridin-3-yl in other analogs, alters hydrogen-bonding and π-π stacking interactions, which could modulate receptor selectivity .
  • The absence of ester or sulfonamide groups (as seen in clevidipine and compounds) suggests divergent metabolic stability and bioavailability profiles .

Synthetic Accessibility :

  • The stereospecific (E)-enamide configuration requires precise synthetic control, contrasting with more flexible scaffolds like the triazole or dihydropyridine systems .

Biological Activity

(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-4-ylprop-2-enamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique chemical structure that includes a cyano group, a dichlorophenyl moiety, and a pyridinylprop-2-enamide framework, making it a subject of interest in various scientific fields including medicinal chemistry and pharmacology.

The compound is characterized by its IUPAC name and molecular formula:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H11Cl2N3O
CAS Number1355939-90-0

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the formation of an intermediate from 2,3-dichlorobenzyl cyanide, followed by coupling with 3-pyridin-4-ylprop-2-enamide under specific conditions such as using potassium carbonate as a base in dimethylformamide as a solvent. The final product is purified through recrystallization or chromatography techniques.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways, which could lead to anti-inflammatory effects. The compound's ability to interact with various receptors and enzymes makes it a candidate for further investigation in therapeutic contexts.

Anti-inflammatory Potential

Recent studies have highlighted the anti-inflammatory potential of compounds structurally related to this compound. For example, research on related compounds like (E)-2-cyano-N,3-diphenylacrylamide has shown significant reductions in the production of pro-inflammatory cytokines such as IL-1β and TNFα in vitro. In vivo studies demonstrated that these compounds effectively reduced paw edema and leukocyte migration in animal models .

Anticancer Properties

There is growing interest in the potential anticancer properties of this compound. The structural characteristics suggest it may interact with cellular pathways involved in cancer progression. For instance, compounds with similar structures have been explored for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .

Study 1: Anti-inflammatory Activity

In a study investigating the anti-inflammatory effects of related compounds, this compound was evaluated for its ability to modulate cytokine production. The results indicated that at non-cytotoxic concentrations, the compound significantly inhibited the synthesis of nitrite and pro-inflammatory cytokines in macrophage cultures .

Study 2: Anticancer Activity

Another study focused on the anticancer activity of structurally similar compounds demonstrated that they could inhibit cell viability in human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The findings suggest that this compound may possess similar properties warranting further investigation into its anticancer potential .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with other compounds featuring similar functional groups.

CompoundBiological ActivityStructural Features
This compoundPotential anti-inflammatory and anticancer activityCyano group, dichlorophenyl moiety
(E)-2-cyano-N,3-diphenylacrylamideSignificant anti-inflammatory effectsSimilar cyano and phenyl groups
CisplatinAnticancer activityMetal-based compound with different mechanism

Q & A

Q. What are the recommended methods for synthesizing (E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-4-ylprop-2-enamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including nitration, amide coupling, and aromatic substitution. Key steps include:

  • Nitration : Introduce nitro groups to aromatic precursors under controlled HNO₃/H₂SO₄ conditions at 0–5°C to avoid over-nitration.
  • Amide Formation : Use carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous DMF to link the cyano-substituted phenyl group to the pyridine-propenamide backbone.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures. Optimization requires monitoring reaction progress via TLC and adjusting pH (6.5–7.5) to stabilize intermediates. Strict temperature control (e.g., 50–60°C for amidation) ensures high yields (>75%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments (e.g., vinyl protons at δ 6.8–7.2 ppm, pyridine carbons at δ 120–150 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) with <2 ppm mass error.
  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). Cross-referencing spectral data with computational predictions (e.g., DFT-based chemical shift calculations) enhances accuracy .

Advanced Research Questions

Q. What methodologies are suitable for studying the compound’s mechanism of action in biological systems?

Advanced approaches include:

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target enzymes (e.g., kinases or cytochrome P450 isoforms).
  • Surface Plasmon Resonance (SPR) : Quantify real-time interactions with immobilized receptors (KD values in nM range).
  • Enzyme Inhibition Assays : Measure IC₅₀ in cell lysates using fluorogenic substrates (e.g., Z-LYTE® kits). Discrepancies between computational and experimental results may arise from solvent effects or protein flexibility, necessitating MD simulations for refinement .

Q. How can crystallographic data resolve ambiguities in the compound’s hydrogen-bonding network?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (via Olex2 interface) identifies:

  • Hydrobond Motifs : Graph-set analysis (e.g., R₂²(8) patterns) to map donor-acceptor distances (2.7–3.1 Å).
  • Packing Interactions : π-π stacking between pyridine and dichlorophenyl rings (3.4–3.6 Å spacing). Anomalies (e.g., disordered cyano groups) require iterative refinement with restraints and validation via Hirshfeld surfaces .

Q. How should researchers address contradictions in reported bioactivity data across studies?

Discrepancies (e.g., variable IC₅₀ values) may stem from:

  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa), serum concentrations, or incubation times.
  • Compound Stability : Degradation in DMSO stock solutions (validate via LC-MS before assays). Mitigation strategies include standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., thermal shift assays vs. SPR) .

Q. What strategies optimize the compound’s stability during long-term storage?

Stability is influenced by:

  • Solvent Choice : Store in anhydrous DMSO at −80°C (avoid repeated freeze-thaw cycles).
  • Light Sensitivity : Use amber vials to prevent photodegradation of the enamide group.
  • Lyophilization : For solid-state storage, pre-treat with cryoprotectants (e.g., trehalose). Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. How can substituent modifications enhance target selectivity in SAR studies?

Structure-activity relationship (SAR) optimization involves:

  • Pyridine Substitutions : Replace 4-pyridinyl with 3- or 2-isomers to alter steric hindrance.
  • Halogen Swaps : Substitute 2,3-dichlorophenyl with 2-fluoro-3-bromo analogs to modulate lipophilicity (clogP ±0.5).
  • Protease Resistance : Introduce methyl groups α to the amide bond to reduce metabolic cleavage. Validate via parallel synthesis and high-throughput screening .

Q. What in vitro and in vivo models are appropriate for preclinical toxicity profiling?

Toxicity assessment includes:

  • In Vitro : HepG2 cells for hepatotoxicity (LD₅₀ via MTT assay), hERG inhibition (patch-clamp electrophysiology).
  • In Vivo : Zebrafish embryos (LC₅₀ at 96 hpf) and murine models (28-day repeat-dose studies with histopathology). Cross-species pharmacokinetics (e.g., microsomal stability in rat/human liver microsomes) predict clinical risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.